molecular formula C3H4N4O2 B1166732 2-Methyl-4-nitro-2H-1,2,3-triazole CAS No. 109299-61-8

2-Methyl-4-nitro-2H-1,2,3-triazole

Cat. No.: B1166732
CAS No.: 109299-61-8
M. Wt: 128.09 g/mol
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Description

2-Methyl-4-nitro-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its high nitrogen content and thermal stability, making it a promising candidate for various applications in chemistry, engineering, and medicine .

Mechanism of Action

Target of Action

2-Methyl-4-nitro-2H-1,2,3-triazole, also known as 2-methyl-4-nitrotriazole, is a derivative of triazole . Triazoles are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .

Mode of Action

Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that triazole compounds are often used as precursors in the synthesis of drugs and biologically active compounds , indicating that they may play a role in various biochemical pathways.

Pharmacokinetics

The thermodynamic properties of the compound have been studied . Heat capacities of 2-methyl-4-nitro-1,2,3-triazole between (5 and 370) K have been measured, and parameters of its phase transition have been obtained . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the broad biological activities associated with triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermodynamic properties, such as heat capacities and phase transition parameters, have been evaluated over the range of (0 to 370) K . These properties could potentially be influenced by environmental conditions such as temperature.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-nitro-2H-1,2,3-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the compound’s electron-rich nitrogen atoms, which facilitate hydrogen bonding and electrostatic interactions. Additionally, this compound can act as a ligand for metal ions, forming coordination complexes that influence enzymatic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It influences gene expression by interacting with transcription factors and altering the transcriptional activity of genes related to cell cycle regulation and stress responses. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and van der Waals interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under various conditions, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular antioxidant defenses and improve metabolic efficiency. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted. The presence of this compound can also influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of this compound is influenced by factors such as tissue type, blood flow, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to accumulate in specific cellular compartments, such as the nucleus and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and oxidative stress responses .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Nitro-1,2,3-triazole
  • 5-Nitro-1,2,3-triazole
  • 2-Methyl-5-nitro-1,2,3-triazole

Comparison: 2-Methyl-4-nitro-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other nitro-triazoles, it exhibits higher thermal stability and a different reactivity profile, making it suitable for specialized applications in high-energy materials and radiosensitizing agents .

Properties

IUPAC Name

2-methyl-4-nitrotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-6-4-2-3(5-6)7(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFRVARLECUBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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